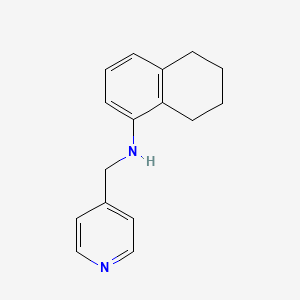
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, commonly known as R-MDMA, is a psychoactive drug that belongs to the class of substituted piperazines. It is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that is known for its euphoric and empathogenic effects. However, R-MDMA has not been extensively studied for its recreational potential, and its primary use is in scientific research.
作用機序
The exact mechanism of action of R-MDMA is not fully understood, but it is believed to act primarily through the modulation of serotonin receptors in the brain. Specifically, R-MDMA is thought to increase the release of serotonin and inhibit its reuptake, leading to increased levels of serotonin in the brain. This, in turn, is believed to be responsible for the drug's psychoactive effects.
Biochemical and physiological effects:
R-MDMA has been shown to have a number of biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin in the brain.
2. Increased levels of dopamine and norepinephrine in the brain.
3. Increased heart rate and blood pressure.
4. Increased body temperature.
実験室実験の利点と制限
R-MDMA has a number of advantages and limitations for use in scientific research. Some of the advantages include:
1. R-MDMA is relatively easy to synthesize and purify.
2. R-MDMA has a relatively long half-life, which allows for longer experiments.
3. R-MDMA has a lower potential for abuse compared to MDMA.
Some of the limitations of R-MDMA for use in scientific research include:
1. R-MDMA has not been extensively studied in humans, and its safety profile is not well understood.
2. R-MDMA has a limited range of effects compared to other psychoactive drugs.
3. R-MDMA may have potential side effects that are not yet known.
将来の方向性
There are a number of potential future directions for research on R-MDMA. Some of these include:
1. Further investigation of R-MDMA's potential as a therapeutic agent for depression, anxiety, and pain management.
2. Investigation of the long-term effects of R-MDMA use in humans.
3. Development of new analogs of R-MDMA with improved therapeutic potential.
4. Investigation of the potential use of R-MDMA in combination with other psychoactive drugs for therapeutic purposes.
Conclusion:
In conclusion, R-MDMA is a psychoactive drug that has primarily been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Its mechanism of action is believed to involve the modulation of serotonin receptors in the brain, leading to increased levels of serotonin and other neurotransmitters. R-MDMA has a number of advantages and limitations for use in scientific research, and there are a number of potential future directions for research on this compound.
合成法
The synthesis of R-MDMA involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-2,5-dimethylphenyl)-2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain R-MDMA in its pure form.
科学的研究の応用
R-MDMA has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Some of the areas where R-MDMA has been studied include:
1. Depression: R-MDMA has been shown to have antidepressant effects in animal models, and it is being investigated as a potential treatment for depression in humans.
2. Anxiety: R-MDMA has been shown to reduce anxiety in animal models, and it is being studied as a potential treatment for anxiety disorders in humans.
3. Pain management: R-MDMA has been shown to have analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain in humans.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(12-16)24-10-8-23(9-11-24)15-20-13-19(4)22(25-5)14-18(20)3/h6-7,12-14H,8-11,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDHPUHEMRNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)
![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)
